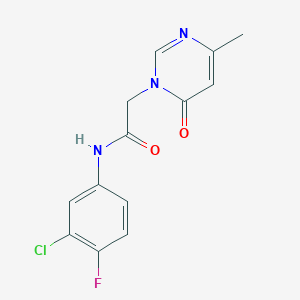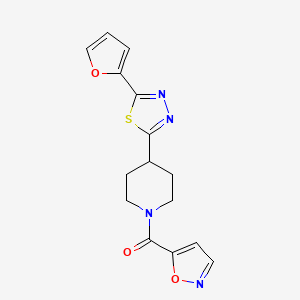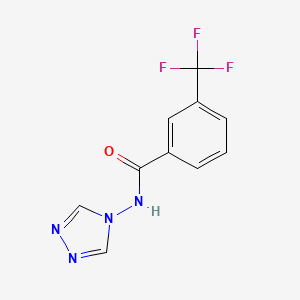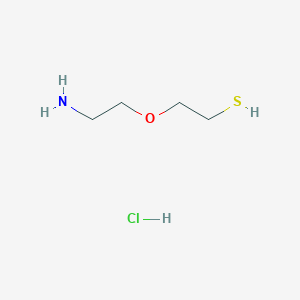
4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid, or 4-methyl-2-isoindolylacetic acid, is an organic compound that belongs to the class of isoindolylacetic acids. It is a derivative of the amino acid tryptophan, and is a component of the plant hormone auxin. 4-methyl-2-isoindolylacetic acid has been studied extensively for its role in plant growth and development.
作用機序
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells. The compound acts as a ligand for this enzyme, inducing it to degrade specific transcription factors .
Mode of Action
The compound interacts with its target by binding to it, thereby altering its substrate specificity . Specifically, it induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 affects multiple biochemical pathways within the cell . These transcription factors regulate the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis . Therefore, their degradation can lead to changes in these processes, potentially contributing to the compound’s antitumor effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the degradation of IKZF1 and IKZF3 . By inducing the degradation of these transcription factors, the compound can alter gene expression patterns within the cell . This can lead to changes in cell behavior, including reduced proliferation and increased apoptosis, which may contribute to its antitumor effects .
実験室実験の利点と制限
4-methyl-2-isoindolylacetic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively expensive, and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 4-methyl-2-isoindolylacetic acid. These include further studies on its role in plant development, its potential use as a plant growth regulator, and its potential use as an insecticide and fungicide. In addition, further research could be conducted on its role in plant stress responses and its potential use as a biofertilizer. Furthermore, research could be conducted on its potential use as a therapeutic agent for human diseases, such as cancer. Finally, further research could be conducted on its biochemical and physiological effects in other organisms, such as animals and microbes.
合成法
4-methyl-2-isoindolylacetic acid can be synthesized from tryptophan by two different methods: chemical synthesis and enzymatic synthesis. In chemical synthesis, tryptophan is first converted to indole-3-acetic acid (IAA) using a palladium-catalyzed reaction. The IAA is then reacted with methyl iodide to form 4-methyl-2-isoindolylacetic acid. In enzymatic synthesis, tryptophan is first converted to indole-3-pyruvic acid by the enzyme tryptophan decarboxylase and then to 4-methyl-2-isoindolylacetic acid by the enzyme isoindole-3-pyruvate decarboxylase.
科学的研究の応用
4-methyl-2-isoindolylacetic acid has been studied extensively in scientific research, particularly in the field of plant biology. It has been shown to play a role in plant development, including cell division, root growth, and flowering. It has also been studied for its role in plant stress responses, and for its potential use as a plant growth regulator. In addition, 4-methyl-2-isoindolylacetic acid has been studied for its potential use as an insecticide and fungicide.
特性
IUPAC Name |
4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXGYIYIKDCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide](/img/structure/B2905898.png)


![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2905910.png)


![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2905915.png)
![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)


![(2-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2905921.png)